3,5-Dichloro-2,4,6-trifluorobenzonitrile, 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

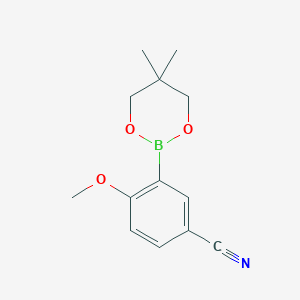

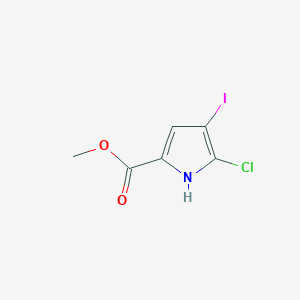

3,5-Dichloro-2,4,6-trifluorobenzonitrile is a chemical compound with the molecular formula C7Cl2F3N . It has an average mass of 225.983 Da and a monoisotopic mass of 224.935989 Da .

Synthesis Analysis

The synthesis of 3,5-Dichloro-2,4,6-trifluorobenzonitrile can be achieved from Pentachlorobenzonitrile . In another specific embodiment, 3,5-dichloro-2,4,6-trifluorobenzonitrile is dechlorinated using zinc and acetic acid in the presence of tetraphenylphosphonium bromide to obtain 2,4,6-trifluorobenzonitrile .Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2,4,6-trifluorobenzonitrile shows the presence of three crystallographically independent molecules and three different kinds of interlayer interaction .Physical And Chemical Properties Analysis

3,5-Dichloro-2,4,6-trifluorobenzonitrile has a predicted boiling point of 217.7±35.0 °C and a predicted density of 1.65±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of New Materials

The compound is used in the synthesis of novel materials, such as the development of new photoactive cross-linking reagents for polymer chemistry. This application is significant for creating materials with unique properties, including enhanced durability and specific functionalities. The process involves triazidation reactions where derivatives of 2,4,6-trifluorobenzenes, similar to 3,5-dichloro-2,4,6-trifluorobenzonitrile, undergo specific reactions to form triazides that are useful in polymer chemistry and as starting compounds in organic synthesis (Chapyshev & Chernyak, 2013).

Agricultural Chemicals Synthesis

In the realm of agricultural chemistry, 3,5-dichloro-2,4,6-trifluorobenzonitrile serves as a precursor in the synthesis of novel pesticides, such as bistrifluron. This process highlights its importance in developing chemical agents that can help manage pest populations effectively, thereby contributing to agricultural productivity and food security. The synthetic route involves multiple steps, including nitrations, reductions, and chlorinations, culminating in the production of potent growth-retarding agents against pests (Liu An-chan, 2015).

Advancements in Organic Synthesis

The compound's unique structure facilitates its use in organic synthesis, enabling the creation of diverse organic molecules. For instance, it has been involved in studies focusing on the regioselective synthesis and characterization of derivatives that have applications in various fields, including the development of endohedral metallofullerene derivatives. These synthesized compounds have potential uses in materials science and nanochemistry, showcasing the versatility of 3,5-dichloro-2,4,6-trifluorobenzonitrile in facilitating innovative chemical transformations (Bao et al., 2016).

Role in Chemical Research and Development

The compound is instrumental in the optimization of synthetic technologies, exemplified by studies aimed at improving the yields and efficiency of reactions involving similar trifluorinated compounds. These studies not only enhance our understanding of chemical reaction mechanisms but also contribute to the development of more sustainable and cost-effective synthetic processes, which are crucial for industrial applications (Li Sheng-song, 2010).

Eigenschaften

IUPAC Name |

3,5-dichloro-2,4,6-trifluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl2F3N/c8-3-5(10)2(1-13)6(11)4(9)7(3)12 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARZIMSIYVZQDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)Cl)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene, 95%](/img/structure/B6316158.png)

![Tetrapentyloxy-hydroxycalix[4]arene](/img/structure/B6316196.png)

![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)

![Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316212.png)